molecular formula C19H24N2O2 B2778054 1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1172326-67-8

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2778054
CAS No.: 1172326-67-8
M. Wt: 312.413
InChI Key: NMAAATJWSFTUSC-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a phenoxyethyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-phenoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

[ \text{4-(tert-butyl)aniline} + \text{2-phenoxyethyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and phenoxyethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)amide: Similar structure but with an amide linkage instead of a urea linkage.

Uniqueness

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(22)20-13-14-23-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAAATJWSFTUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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